6-Hepten-1-ol

Lipophilicity Solvent Selection Partition Coefficient

Hept-6-en-1-ol (CAS 4117-10-6), also known as 6-hepten-1-ol, is an ω-unsaturated primary fatty alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol. It is characterized by a terminal C=C double bond at the 6-position and a terminal hydroxyl group at the 1-position, classifying it as a bifunctional alkenol.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 4117-10-6
Cat. No. B1582720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hepten-1-ol
CAS4117-10-6
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC=CCCCCCO
InChIInChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h2,8H,1,3-7H2
InChIKeyUFULDTPDHIRNGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hept-6-en-1-ol (CAS 4117-10-6): Product Profile and Procurement-Relevant Characteristics for Research and Industrial Synthesis


Hept-6-en-1-ol (CAS 4117-10-6), also known as 6-hepten-1-ol, is an ω-unsaturated primary fatty alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol . It is characterized by a terminal C=C double bond at the 6-position and a terminal hydroxyl group at the 1-position, classifying it as a bifunctional alkenol [1]. Commercially, this compound is supplied as a colorless to almost colorless clear liquid, typically with a purity of ≥96% (GC) or higher, and is identified by the MDL number MFCD00229167 .

Why a Generic Alkenol Cannot Substitute for Hept-6-en-1-ol in Critical Synthesis and Material Design


While the ω-unsaturated alcohol class includes close structural analogs like hex-5-en-1-ol (C6) and oct-7-en-1-ol (C8), a simple one-carbon chain length difference is not functionally neutral. This seemingly minor variation directly modulates key physicochemical parameters—including lipophilicity (LogP), boiling point, and molecular volume—which in turn dictate a compound's performance in solvent applications, its partitioning in biphasic systems, and the conformational and steric outcomes in macrocyclization and polymer synthesis [1][2]. Substituting Hept-6-en-1-ol with a shorter or longer homolog without experimental validation risks irreproducible results, suboptimal reaction yields, or altered material properties, as evidenced by the distinct reactivity profiles and physical data presented in the following sections.

Quantitative Differentiation of Hept-6-en-1-ol: Evidence-Based Comparison Against Analogous Alkenols


Hydrophobicity Profile: Hept-6-en-1-ol LogP Value Demonstrates Optimal Intermediate Lipophilicity Between Hex-5-en-1-ol and Oct-7-en-1-ol

Hept-6-en-1-ol exhibits an XLogP3 value of 1.90 [1]. This represents a 36% increase in lipophilicity over the shorter-chain analog hex-5-en-1-ol (XLogP = 1.40) and a 24% decrease compared to the longer-chain oct-7-en-1-ol (LogP = 2.49) [2]. This intermediate hydrophobicity is a quantifiable differentiator for applications where solubility in both aqueous and organic phases is a critical design parameter.

Lipophilicity Solvent Selection Partition Coefficient Drug Design

Physical State and Volatility: Hept-6-en-1-ol Boiling Point Data Defines a Distinct Operational Window

The boiling point of Hept-6-en-1-ol is reported as 113 °C at 69 mmHg . This value places its volatility between that of hex-5-en-1-ol (boiling point ~94-96 °C at 69 mmHg) and oct-7-en-1-ol (boiling point ~176-180 °C at 760 mmHg) . This specific boiling point is critical for separation and purification strategies in multi-step synthesis, where a difference of even 10-20 °C can be the difference between a clean distillation and a problematic co-evaporation.

Boiling Point Distillation Volatility Process Chemistry

Reactivity in Thiol-Ene Click Chemistry: Terminal Alkene of Hept-6-en-1-ol Confers Rapid, High-Conversion Reactivity Independent of Chain Length

Hept-6-en-1-ol, as a terminal alkene, falls under a well-established class of compounds that demonstrate rapid and complete conversion in radical-mediated thiol-ene click reactions. Studies using real-time infrared spectroscopy (RTIR) show that the reactivity of thiol with terminal enes is rapid and independent of the length of the aliphatic hydrocarbon substituent on the ene, achieving complete conversion [1]. This class-level behavior indicates that Hept-6-en-1-ol will perform comparably to other terminal alkenes like hex-5-en-1-ol and oct-7-en-1-ol in these specific reaction manifolds, where the rate-limiting step is not chain-length dependent.

Click Chemistry Thiol-Ene Polymerization Reaction Kinetics Polymer Science

Utility in Macrocyclization: Hept-6-en-1-ol as a Validated Building Block for Natural Product Synthesis

Hept-6-en-1-ol has been successfully employed as a key starting material in the total synthesis of the complex natural product coibacin D, a metabolite isolated from the marine cyanobacterium cf. Oscillatoria sp. [1]. The synthesis was achieved in six steps and featured a chiral Brønsted acid-catalyzed enantioselective allylboration followed by a Ru-carbene complex-catalyzed sequential ring-closing and cross-metathesis strategy [1]. This provides concrete, peer-reviewed evidence of the compound's utility in constructing biologically relevant macrocyclic frameworks. While direct comparative data on yield with other alkenols in this specific sequence is not provided in the cited study, the successful application underscores its established role and proven compatibility with sophisticated catalytic cycles, a factor not guaranteed for every analog.

Total Synthesis Macrocyclization Metathesis Natural Products

Purity and Quality Specification: Commercial Availability of Hept-6-en-1-ol at ≥96% (GC) and ≥98.0% Grades

Hept-6-en-1-ol is commercially available with defined purity grades, including ≥96% (GC) from suppliers like Aladdin Scientific and Chem-Impex, and ≥98.0% from specialty manufacturers such as Wengjiang Reagent . This level of purity and documentation provides a reliable starting point for research and industrial applications, ensuring reproducibility. In contrast, procurement of less common or custom-synthesized analogs may come with less stringent analytical data or batch-to-batch variability, introducing an unquantified risk into sensitive processes.

Chemical Purity Quality Control Procurement Specification Analytical Standard

Predicted ADMET Profile: Hept-6-en-1-ol Exhibits High Probability of Human Intestinal Absorption and Blood-Brain Barrier Penetration

In silico ADMET predictions via admetSAR 2.0 indicate that Hept-6-en-1-ol has a high probability of human intestinal absorption (HIA: 97.63%) and blood-brain barrier (BBB) penetration (BBB+: 92.50%) [1]. These predictions differentiate it from its smaller and larger homologs, whose distinct LogP and molecular volume profiles would yield different ADMET predictions. For instance, the lower LogP of hex-5-en-1-ol would predict even higher water solubility but potentially lower passive membrane permeability, while the higher LogP of oct-7-en-1-ol might predict high permeability but reduced solubility. Hept-6-en-1-ol's profile suggests a balanced ADME profile.

ADMET Drug Discovery Bioavailability In Silico Prediction

High-Impact Research and Industrial Scenarios for Hept-6-en-1-ol (CAS 4117-10-6)


Polymer and Material Science: Thiol-Ene Click Chemistry and Network Formation

As a terminal alkene, Hept-6-en-1-ol is ideally suited for thiol-ene 'click' photopolymerizations. Its rapid, high-conversion reactivity (as evidenced by class-level studies [1]) combined with its specific intermediate hydrophobicity (XLogP = 1.90) [2] makes it a valuable monomer for tuning the polarity, swelling behavior, and mechanical properties of crosslinked polymer networks and hydrogels. This is particularly relevant in the design of biocompatible materials, coatings, and 3D printing resins where precise control over network architecture is paramount.

Medicinal Chemistry and Drug Discovery: Synthesis of Macrocyclic Scaffolds and Bioactive Molecules

The validated use of Hept-6-en-1-ol in the six-step total synthesis of coibacin D [3] demonstrates its power as a building block for constructing complex, biologically active macrocycles. Its bifunctional nature (terminal alkene and alcohol) allows for sequential functionalization, including enantioselective allylation and ring-closing metathesis. The favorable predicted ADMET profile [2] further supports its use as a starting point for generating compound libraries in early-stage drug discovery programs.

Flavor and Fragrance Industry: Incorporation as a Key Intermediate and Scent Component

Hept-6-en-1-ol is recognized for its characteristic floral and green odor . Its specific boiling point (113 °C / 69 mmHg) allows for predictable distillation and purification during manufacturing. As a bifunctional intermediate, it can be readily esterified or etherified to generate a range of novel fragrance compounds. Its use in this industry is well-established, providing a reliable procurement pathway for both small-scale research and larger-scale production.

Fine Chemical and Agrochemical Synthesis: Versatile ω-Functional Intermediate

The primary hydroxyl group and terminal double bond of Hept-6-en-1-ol enable a wide array of transformations—including hydroformylation, epoxidation, and polymerization [4]. This makes it a strategic intermediate for the synthesis of ω-functionalized alkanols, carboxylic acids, and other building blocks used in the manufacture of pharmaceuticals and agrochemicals. Its commercial availability in defined purity grades (≥96% GC) ensures reproducibility and reduces quality control burden for process development chemists.

Technical Documentation Hub

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